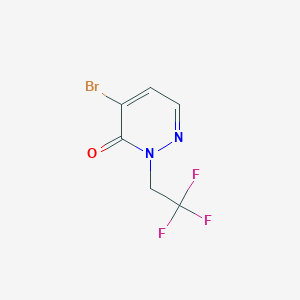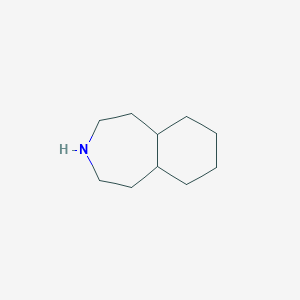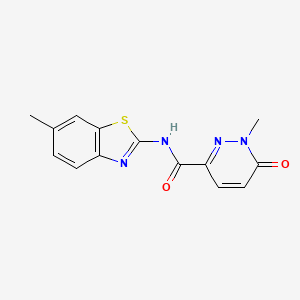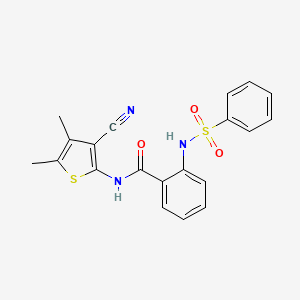
4-ブロモ-2-(2,2,2-トリフルオロエチル)-2,3-ジヒドロピリダジン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both bromine and trifluoroethyl groups
科学的研究の応用
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-bromo-2,3-dihydropyridazin-3-one with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include corresponding oxides.
Reduction: Products include corresponding reduced derivatives.
作用機序
The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Bromo-2-(1-chloro-2,2,2-trifluoroethyl)-1-ethoxybenzene: Contains a similar trifluoroethyl group but differs in the aromatic ring structure.
4-Bromo-2,2,2-trifluoroacetophenone: Contains a trifluoromethyl group and a bromine atom but differs in the ketone functional group.
Uniqueness
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is unique due to its combination of a bromine atom and a trifluoroethyl group within a dihydropyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-2-11-12(5(4)13)3-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKUARWBLGNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(N=C1)CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2533991.png)

![4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide](/img/structure/B2533996.png)

![4-{2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2533998.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)
![4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide](/img/structure/B2534000.png)
![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)
![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)


